molecular formula C20H24N4O4S2 B4368051 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No. B4368051
M. Wt: 448.6 g/mol
InChI Key: XXLXAJQESWZSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine, also known as EMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPP belongs to the class of sulfonyl-containing compounds and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine may exert its effects by inhibiting specific enzymes or proteins involved in various disease pathways. 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been found to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, regulate blood glucose levels, and reduce inflammation. 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has also been found to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and does not have any significant side effects. However, one limitation of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects fully.

Future Directions

There are several future directions for research on 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine. One area of interest is the development of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine-based drugs for the treatment of cancer and diabetes. Researchers are also investigating the potential of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to understand the mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine fully and to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a promising compound that has shown potential therapeutic applications in various diseases. Its stable structure, non-toxic nature, and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, diabetes, and inflammation. 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been found to have anti-tumor properties and has been shown to induce apoptosis in cancer cells. It has also been found to regulate blood glucose levels and reduce inflammation in diabetic patients.

properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-3-22-15-20(16(2)21-22)30(27,28)24-12-10-23(11-13-24)29(25,26)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXAJQESWZSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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